Cas no 1506560-22-0 (2,5-Diazabicyclo[2.2.1]heptan-3-one)
2,5-Diazabicyclo[2.2.1]heptan-3-one Chemical and Physical Properties
Names and Identifiers
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- 2,5-Diazabicyclo[2.2.1]heptan-3-one
- F86119
- 1506560-22-0
- AKOS005264042
- PS-18843
-
- Inchi: 1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)
- InChI Key: QNXBWPAFCHPJMM-UHFFFAOYSA-N
- SMILES: C12CC(NC1)C(=O)N2
Computed Properties
- Exact Mass: 112.063662883g/mol
- Monoisotopic Mass: 112.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.195±0.06 g/cm3(Predicted)
- Boiling Point: 339.2±35.0 °C(Predicted)
- pka: 15.21±0.20(Predicted)
2,5-Diazabicyclo[2.2.1]heptan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299114-1G |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 1g |
$805 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299114-100mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 100mg |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299114-250mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 250mg |
$320 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299114-500mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 500mg |
$535 | 2024-07-21 | |
| 1PlusChem | 1P027OYG-100mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 100mg |
$204.00 | 2024-06-20 | |
| 1PlusChem | 1P027OYG-250mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 250mg |
$266.00 | 2024-06-20 | |
| 1PlusChem | 1P027OYG-500mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 500mg |
$442.00 | 2024-06-20 | |
| 1PlusChem | 1P027OYG-1g |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 1g |
$652.00 | 2024-06-20 | |
| Aaron | AR027P6S-100mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 100mg |
$223.00 | 2025-02-13 | |
| Aaron | AR027P6S-500mg |
2,5-diazabicyclo[2.2.1]heptan-3-one |
1506560-22-0 | 97% | 500mg |
$495.00 | 2025-02-13 |
2,5-Diazabicyclo[2.2.1]heptan-3-one Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2,5-Diazabicyclo[2.2.1]heptan-3-one
Introduction to 2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS No: 1506560-22-0)
2,5-Diazabicyclo[2.2.1]heptan-3-one, identified by its Chemical Abstracts Service (CAS) number 1506560-22-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic heterocyclic structure features a unique arrangement of nitrogen atoms within a seven-membered ring system, making it a versatile scaffold for the development of novel bioactive molecules. The compound's distinct chemical properties and potential applications have garnered attention from researchers exploring innovative therapeutic strategies.
The molecular framework of 2,5-Diazabicyclo[2.2.1]heptan-3-one consists of a bicyclo[2.2.1]heptane core substituted with two nitrogen atoms at the 2- and 5-positions, along with a ketone functional group at the 3-position. This structural motif imparts remarkable rigidity to the molecule, which can be exploited to achieve high binding affinity and selectivity in drug design. The presence of nitrogen atoms also suggests potential for hydrogen bonding interactions, a critical feature in the development of pharmacophores that interact with biological targets.
In recent years, there has been growing interest in leveraging heterocyclic compounds like 2,5-Diazabicyclo[2.2.1]heptan-3-one for the synthesis of small-molecule inhibitors targeting various disease-related pathways. One particularly compelling area of research involves its application in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The bicyclic scaffold provides a stable platform for modulating the active sites of kinases, while the nitrogen-rich environment allows for precise tuning of electronic and steric properties to optimize drug-likeness.
Recent studies have demonstrated the utility of 2,5-Diazabicyclo[2.2.1]heptan-3-one as a key intermediate in the synthesis of potent protease inhibitors. These inhibitors are being explored for their potential in combating infectious diseases and neurodegenerative conditions. The compound's ability to adopt multiple conformations due to its cyclic structure allows it to mimic natural substrates or transition states, thereby facilitating efficient binding to target enzymes. This characteristic has made it a valuable building block in medicinal chemistry campaigns aimed at discovering next-generation therapeutics.
The synthesis of 2,5-Diazabicyclo[2.2.1]heptan-3-one presents both challenges and opportunities for chemists seeking to explore its full synthetic potential. Traditional approaches often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, advances in catalytic methods and computational chemistry have provided new tools for streamlining its preparation while maintaining high yields and purity standards.
From a computational perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 2,5-Diazabicyclo[2.2.1]heptan-3-one and biological targets such as enzymes and receptors. These studies not only predict binding affinities but also offer insights into structural modifications that could enhance potency or selectivity. Such data-driven approaches are increasingly integral to modern drug discovery pipelines, where virtual screening and molecular dynamics simulations complement experimental efforts.
The pharmaceutical industry has shown particular interest in derivatives of 2,5-Diazabicyclo[2.2.1]heptan-3-one due to their perceived potential as lead compounds for new drugs. Several academic groups have reported novel analogs with improved pharmacokinetic profiles or enhanced target engagement compared to earlier scaffolds based on this core structure. These findings underscore the value of 1506560-22-0 as a starting point for generating libraries of compounds suitable for high-throughput screening (HTS) campaigns.
Future directions in the study of 2,5-Diazabicyclo[2.2.1]heptan-3-one may include exploring its role in emerging therapeutic areas such as immunotherapy or regenerative medicine. The compound's unique structural features could be harnessed to develop modulators that fine-tune immune responses or promote tissue repair processes without triggering off-target effects common with existing treatments.
In conclusion, 1506560-22-0 represents an intriguing compound with broad applications across multiple disciplines within chemical biology and medicine. 1506560-22-0 continues to be a subject of intense research due to its structural versatility and potential therapeutic utility. 1506560-22-0 exemplifies how fundamental chemical discoveries can pave the way for innovative solutions addressing complex biological challenges.
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